molecular formula C20H18N2OS B2749428 (2E)-3-[(2,4-dimethylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 338414-52-1

(2E)-3-[(2,4-dimethylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B2749428
CAS No.: 338414-52-1
M. Wt: 334.44
InChI Key: SELVFFVGXMOFAW-ZHACJKMWSA-N
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Description

(2E)-3-[(2,4-dimethylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is an organic compound with the molecular formula C20H18N2OS and a molecular weight of 334.44 g/mol . It is characterized by its specific CAS Number 338414-52-1 and can be identified by the SMILES notation O=C(C1=CN=C(C2=CC=CC=C2)S1)/C=C/NC3=CC=C(C)C=C3C . This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological properties . Thiazole derivatives are extensively investigated in scientific research for their potential pharmacological activities, including antimicrobial and antifungal effects against resistant pathogens . The specific research applications and biological profile of this compound are an area of ongoing exploration, making it a valuable chemical entity for discovery chemistry and the development of novel bioactive molecules. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(2,4-dimethylanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-8-9-17(15(2)12-14)21-11-10-18(23)19-13-22-20(24-19)16-6-4-3-5-7-16/h3-13,21H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELVFFVGXMOFAW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=CC(=O)C2=CN=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CN=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(2,4-dimethylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one , also known by its chemical structure C20H18N2OS, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological properties. The chemical structure can be represented as follows:

C20H18N2OS\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}\text{S}

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of several thiazole compounds, including our target compound, against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results demonstrated that:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 0.5 µM.

Table 1: Cytotoxicity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundA54915
DoxorubicinA5490.5
Compound XCaco-210

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A recent study highlighted its efficacy against drug-resistant strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
MRSA32
Candida auris16
Vancomycin-resistant E. faecium64

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. Key observations include:

  • Thiazole Ring : Essential for cytotoxic activity; modifications to the ring can enhance or diminish efficacy.
  • Substituents on Phenyl Rings : The presence of electron-donating groups such as methyl significantly increases potency.
  • Amino Group Positioning : The position of the amino group relative to the thiazole ring plays a critical role in biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

(a) Thiazole Ring Substituents
  • Target Compound: 2-Phenyl-1,3-thiazol-5-yl group.
  • Analog 1: (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one () Substituent: 4-Chlorophenyl at thiazole 2-position.
  • Analog 2: (2E)-3-(Dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one () Substituent: Pyridinyl at thiazole 2-position. Impact: The pyridine ring introduces nitrogen-based hydrogen bonding and improves solubility in polar solvents .
(b) Amino Group Variations
  • Target Compound: (2,4-Dimethylphenyl)amino group. The methyl groups enhance lipophilicity and modulate steric hindrance.
  • Analog 3: (E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one () Substituent: 4-Methoxyanilino.
  • Analog 4: (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one () Substituent: Dimethylamino group.

Physicochemical Properties

Property Target Compound Analog 1 Analog 3
LogP (Predicted) 3.8 4.2 3.1
Solubility (mg/mL) 0.12 0.08 0.25
Melting Point (°C) 160–162 145–147 155–157
  • The target compound’s higher lipophilicity (LogP) compared to Analog 3 suggests better membrane permeability but lower aqueous solubility .
  • Analog 3’s methoxy group improves solubility, making it more suitable for formulations requiring high bioavailability .

Q & A

Q. What experimental designs improve reproducibility in complex biological matrices?

  • Methodological Answer : Use larger sample sizes (n ≥ 6) and include internal controls (e.g., spiked isotopically labeled analogs). For in vitro models, simulate physiological conditions (e.g., 10% fetal bovine serum). Validate results across multiple cell lines or primary cultures .

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